![molecular formula C11H9ClFN3OS B2462410 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol CAS No. 459178-69-9](/img/structure/B2462410.png)
6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol
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Description
6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol, also known as 6-Amino-2-chloro-6-fluoro-4-pyrimidinol, is a novel small molecule with potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of phosphatase 2A (PP2A), a key enzyme involved in the regulation of cell proliferation and apoptosis. 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol has been found to be a potent and selective inhibitor of PP2A, with potential therapeutic applications in cancer, neurological diseases, and other disorders.
Scientific Research Applications
1. HIV-1 Inhibition
- Research Context : A study examined the effects of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones and related compounds in HIV-1 infected cells and HIV-1 reverse transcriptase assays. These compounds demonstrated significant activity against wild-type HIV-1 and clinically relevant HIV-1 mutants.
- Key Findings : The study found that certain substitutions in these compounds resulted in high, wide-spectrum inhibitory activity against HIV-1. Stereogenic centers in these compounds also influenced their binding modes and effectiveness in inhibiting HIV-1.
- Source : Rotili et al., 2014, Journal of Medicinal Chemistry
- Research Context : Another study focused on the antiviral properties of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide, against SARS-CoV-2 protein.
- Key Findings : The compound showed potential for interaction with the SARS-CoV-2 protease, indicating its relevance in the development of COVID-19 treatments.
- Source : Mary et al., 2020, Spectrochimica Acta Part A
- Research Context : Research on 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols, including compounds with structural similarities to 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol, has shown promising anticancer activity.
- Key Findings : Some derivatives of these compounds displayed significant cytotoxic activity against specific cancer cell lines, highlighting their potential in cancer treatment.
- Source : Harsha et al., 2018, Chemical Data Collections
properties
IUPAC Name |
4-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS/c12-7-2-1-3-8(13)6(7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZODYWWYESAXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=O)N2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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